molecular formula C17H11FN2O3 B1387307 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid CAS No. 1170008-43-1

3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid

Katalognummer: B1387307
CAS-Nummer: 1170008-43-1
Molekulargewicht: 310.28 g/mol
InChI-Schlüssel: GCNJGDJECFVLCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid (Molecular Formula: C₁₇H₁₁FN₂O₃, Molecular Weight: 310.29) is a heterocyclic compound featuring a pyridazine core substituted with a 4-fluorophenoxy group at position 6 and a benzoic acid moiety at position 3 . Its structure combines a fluorinated aromatic ether with a carboxylic acid functional group, making it a candidate for applications in medicinal chemistry and agrochemical research. The compound’s CAS number is 1170008-43-1, and it is cataloged under MDL number MFCD14281597 .

Eigenschaften

IUPAC Name

3-[6-(4-fluorophenoxy)pyridazin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O3/c18-13-4-6-14(7-5-13)23-16-9-8-15(19-20-16)11-2-1-3-12(10-11)17(21)22/h1-10H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNJGDJECFVLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NN=C(C=C2)OC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid typically involves the following steps:

    Formation of the Pyridazinyl Ring: The pyridazinyl ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group is introduced via nucleophilic aromatic substitution reactions, where a fluorophenol reacts with a suitable halogenated pyridazine.

    Formation of the Benzoic Acid Moiety: The final step involves the coupling of the pyridazinyl intermediate with a benzoic acid derivative, often using coupling agents like EDCI or DCC under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylate derivatives.

    Reduction: Reduction reactions can target the pyridazinyl ring, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products:

    Oxidation: Carboxylate derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazinyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It finds applications in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity and specificity, while the pyridazinyl ring may interact with active sites or allosteric sites on target proteins. These interactions can modulate biological pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic Acid

This isomer differs in the placement of the benzoic acid group on the pyridazine ring (position 4 instead of 3). Despite sharing the molecular formula C₁₇H₁₁FN₂O₃ and a nearly identical molecular weight (310.28), positional isomerism can significantly alter physicochemical and biological properties.

Substituent Variations: 3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic Acid

Replacing the 4-fluorophenoxy group with a 2-methoxyphenoxy group (Molecular Formula: C₁₈H₁₄N₂O₄, Molecular Weight: 322.32) introduces a methoxy substituent. This modification increases molecular weight by ~12 Da and enhances lipophilicity due to the methoxy group’s electron-donating nature. Such changes could improve membrane permeability but may reduce electrophilic reactivity compared to the fluorine-containing analog .

Functional Group Variations: 4-{[6-(4-Fluorophenyl)pyridazin-3-YL]-amino}benzoic Acid

In this analog (Molecular Formula: C₁₇H₁₂FN₃O₂, Molecular Weight: 309.29), the phenoxy oxygen is replaced with an amino group (-NH-). The addition of a nitrogen atom alters electronic properties, increasing hydrogen-bonding capacity and basicity.

Physical Properties

  • 4-(4-Fluorophenoxy)benzoic acid (Simpler analog without pyridazine): Melting Point = 171–175°C, Density = 1.313 g/cm³, Solubility = Low in water, moderate in ethanol .
  • 3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid: Higher molecular weight (322.32) suggests a possible increase in melting point compared to the fluorinated analog .
Compound Molecular Formula Molecular Weight Key Substituent Melting Point (°C)
3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid C₁₇H₁₁FN₂O₃ 310.29 4-Fluorophenoxy Not Reported
4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid C₁₇H₁₁FN₂O₃ 310.28 Positional isomer Not Reported
3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid C₁₈H₁₄N₂O₄ 322.32 2-Methoxyphenoxy Not Reported
4-(4-Fluorophenoxy)benzoic acid C₁₃H₉FO₃ 232.21 No pyridazine ring 171–175

Biologische Aktivität

3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid is a compound of interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its antiproliferative effects against cancer cell lines. This article compiles data from diverse sources to present a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C17H11FN2O3
  • Molecular Weight : 310.28 g/mol
  • CAS Number : 1170008-43-1
  • Structural Representation :
    SMILES c1cc(cc(c1)c1ccc(nn1)Oc1ccc(cc1)F)C(O)=O\text{SMILES }c1cc(cc(c1)c1ccc(nn1)Oc1ccc(cc1)F)C(O)=O

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, a study assessing the compound's effects on prostate cancer cells (PC-3) reported an IC50 value of 1.48 μM, indicating potent activity when compared to standard chemotherapeutics like doxorubicin .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression and angiogenesis:

  • VEGFR-2 Inhibition : The compound has shown promising results in inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. In vitro assays revealed that it significantly reduced VEGFR-2 activity in MCF-7 breast cancer cells, with inhibition rates ranging from 72% to 79% at concentrations around 1 μM .

Selectivity and Toxicity

The selectivity of this compound for cancer cells over normal cells has been highlighted in several studies. For instance, when tested against human umbilical vein endothelial cells (Ea.hy926), the compound exhibited an IC50 of 4 μM, demonstrating a favorable selectivity profile .

Data Summary

Property Value
Molecular FormulaC17H11FN2O3
Molecular Weight310.28 g/mol
CAS Number1170008-43-1
IC50 (PC-3 Cells)1.48 μM
IC50 (MCF-7 Cells)Not specified
VEGFR-2 Inhibition72% - 79% at 1 μM

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the antiproliferative effects of various derivatives of pyridazinyl benzoic acids, including the target compound. Results indicated that structural modifications could enhance potency against specific cancer types .
  • VEGFR Inhibitors Development : Research focused on synthesizing novel inhibitors targeting VEGFR pathways reported that compounds similar to this compound could effectively reduce tumor growth by blocking angiogenesis .
  • Antimicrobial Potential : While primarily studied for anticancer properties, some derivatives have also been tested for antimicrobial activity against strains like Acinetobacter baumannii, suggesting a broader therapeutic potential .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including pyridazine ring formation, fluorophenoxy substitution, and benzoic acid coupling. A common approach is to start with pyridazin-3-amine derivatives, introduce 4-fluorophenoxy groups via nucleophilic aromatic substitution, and attach the benzoic acid moiety through Suzuki-Miyaura coupling or ester hydrolysis. Reaction conditions (e.g., temperature, catalysts like Pd(PPh₃)₄) must optimize regioselectivity and yield .
  • Validation : Confirm intermediates using 1H^1H-/13C^{13}C-NMR and LC-MS. For fluorinated intermediates, 19F^{19}F-NMR is critical to verify substitution patterns .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography to resolve the 3D arrangement of the pyridazine and benzoic acid moieties (e.g., bond angles and torsion angles) .
  • Vibrational spectroscopy (IR) to identify functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹ for benzoic acid).
  • Mass spectrometry (HRMS) to confirm molecular weight within ±2 ppm error .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme inhibition assays (e.g., kinases, phosphatases) due to pyridazine’s role in ATP-binding pocket interactions.
  • Cell viability assays (MTT or resazurin) in cancer or inflammatory cell lines.
  • Fluorescence polarization to assess binding to targets like GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles.

  • Reproduce assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Purify the compound via preparative HPLC (≥99% purity) to exclude off-target effects from byproducts.
  • Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for direct binding measurements .

Q. What strategies optimize the synthetic yield of this compound?

  • Methodological Answer :

  • Microwave-assisted synthesis reduces reaction time and improves regioselectivity for pyridazine ring formation.
  • Protect the benzoic acid group as a methyl ester during pyridazine functionalization to prevent side reactions.
  • Screen solvents (e.g., DMF vs. THF) for coupling steps; polar aprotic solvents often enhance nucleophilic substitution efficiency .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to map binding poses in known target pockets (e.g., COX-2, EGFR).
  • MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR models to correlate substituent effects (e.g., fluorine position) with activity .

Q. What crystallographic techniques elucidate polymorphism in this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction at varying temperatures (100–298 K) to identify polymorphic forms.
  • PXRD (powder X-ray diffraction) to compare experimental patterns with simulated data from CIF files.
  • Thermogravimetric analysis (TGA) to assess stability of polymorphs under heating .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting solubility data in different solvent systems?

  • Methodological Answer :

  • Phase solubility studies (Higuchi method) to quantify solubility in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol).
  • Hansen solubility parameters to predict miscibility based on dispersion, polarity, and hydrogen-bonding contributions .

Q. What statistical methods are appropriate for dose-response studies?

  • Methodological Answer :

  • Nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values with 95% confidence intervals.
  • ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Hill slope analysis to infer cooperativity in target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid
Reactant of Route 2
3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.